![molecular formula C13H11BrN2O2 B8129863 benzyl N-(4-bromopyridin-2-yl)carbamate](/img/structure/B8129863.png)
benzyl N-(4-bromopyridin-2-yl)carbamate
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Description
Benzyl N-(4-bromopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl N-(4-bromopyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the pyridine ring, which influences its reactivity and biological interactions. The molecular formula is C12H12BrN2O2, with a molecular weight of approximately 284.14 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromine atom enhances its binding affinity through halogen bonding interactions, which can modulate enzyme activities effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which may lead to therapeutic applications in treating various diseases.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting potential as a therapeutic agent in treating infections caused by these organisms. -
Enzyme Inhibition Studies :
Research focused on the inhibition of acetylcholinesterase showed that this compound acts as a competitive inhibitor. This property could be beneficial in developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are essential. -
Cytotoxic Effects on Cancer Cells :
In vitro studies revealed that the compound induces apoptosis in various cancer cell lines. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Properties
IUPAC Name |
benzyl N-(4-bromopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNUFHJERKTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.